Oxaydo, also known as oxycodone hydrochloride, is an immediate-release opioid agonist intended for oral administration . It is used to manage short term (acute) and long term (chronic) pain severe enough to require an opioid pain medicine, when other pain treatments such as non-opioid pain medicines do not treat your pain well enough or you cannot tolerate them .
Oxycodone, the active ingredient in Oxaydo, is a semisynthetic opioid with agonistic properties on mu, kappa, and delta-type opioid receptors, with the strongest affinity being for mu-type receptors .
Oxycodone is metabolized by members of the cytochrome P450 (CYP) enzyme superfamily. The CYP3A4, CYP3A5, and CYP2D6 enzymes convert oxycodone to either less-active (CYP3A4 and CYP3A5) or more-active (CYP2D6) metabolites .
Oxaydo is derived from thebaine, which is an opiate alkaloid obtained from the opium poppy (Papaver somniferum). It was first synthesized in Germany in 1917 and has since become one of the most widely prescribed opioids in clinical practice for pain management . The drug's classification as a controlled substance reflects the regulatory measures in place to monitor its use due to risks associated with opioid medications.
This multi-step synthesis highlights the intricate processes required to produce oxycodone derivatives, emphasizing the need for precision and control throughout the chemical reactions.
The molecular structure of oxycodone can be represented by its chemical formula . It features a complex arrangement that includes:
In terms of stereochemistry, oxycodone exhibits specific chiral centers that are crucial for its biological activity. Detailed structural analyses, including nuclear magnetic resonance (NMR) and mass spectrometry, confirm the precise arrangement of atoms within the molecule .
Oxycodone undergoes various chemical reactions during its metabolism and therapeutic use:
The mechanism of action of oxycodone involves binding to mu-opioid receptors in the central nervous system. This binding leads to:
Pharmacokinetics reveal that oxycodone has an oral bioavailability ranging from 60% to 87%, with peak plasma concentrations occurring approximately 5 hours after administration .
Oxaydo is primarily used in clinical settings for:
Given its potential for abuse, Oxaydo is prescribed with caution, emphasizing patient assessment for addiction risk prior to initiation .
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3